LCH-7749944

Catalog No.
S547945
CAS No.
M.F
C20H22N4O2
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LCH-7749944

Product Name

LCH-7749944

IUPAC Name

2-N-(3-methoxyphenyl)-4-N-(oxolan-2-ylmethyl)quinazoline-2,4-diamine

Molecular Formula

C20H22N4O2

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C20H22N4O2/c1-25-15-7-4-6-14(12-15)22-20-23-18-10-3-2-9-17(18)19(24-20)21-13-16-8-5-11-26-16/h2-4,6-7,9-10,12,16H,5,8,11,13H2,1H3,(H2,21,22,23,24)

InChI Key

FBWZAFQEOKNGQL-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

solubility

Soluble in DMSO, not in water

Synonyms

LCH-7749944, N2-(3-methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4CCCO4

The exact mass of the compound N2-(3-Methoxyphenyl)-N4-((tetrahydrofuran-2-yl)methyl)quinazoline-2,4-diamine is 350.17428 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Quinazolines - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LCH-7749944 is a quinazoline-derivative small molecule inhibitor targeting p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in oncogenic signaling pathways. Functionally, it disrupts cell proliferation, migration, and invasion by downregulating the PAK4/c-Src/EGFR/cyclin D1 pathway, making it a critical tool for cancer research, particularly in gastric and other gastrointestinal cancers where PAK4 is often overexpressed. The compound also provides a mechanism to study crosstalk between PAK4 and EGFR, as its inhibition of PAK4 leads to a subsequent reduction in EGFR activity. Its utility is rooted in its ability to probe pathways that confer resistance to conventional chemotherapeutics like cisplatin.

While multiple inhibitors target the p21-activated kinase (PAK) family, they are not functionally equivalent, and substitution can compromise experimental outcomes. LCH-7749944 shows a distinct inhibitory profile with a reported IC50 of 14.93 μM for PAK4 and weaker effects on other isoforms like PAK1, PAK5, and PAK6. This contrasts with pan-PAK inhibitors like FRAX486, which potently inhibit PAK1/2/3 (IC50s of 14-39 nM) but are significantly less active against PAK4 (IC50 = 575 nM). Conversely, highly potent PAK4 inhibitors like PF-3758309 (Kd = 2.7 nM) may be unsuitable for studies requiring the mid-micromolar activity profile of LCH-7749944. Furthermore, its specific effect of downregulating EGFR activity via PAK4 inhibition is a key differentiator from broad-spectrum kinase inhibitors like Staurosporine, which also inhibit PAK4 but have widespread off-target effects that would confound pathway-specific conclusions.

Defined In Vitro Potency: Mid-Micromolar Inhibition of PAK4 Kinase Activity

LCH-7749944 demonstrates specific, moderate potency against p21-activated kinase 4 (PAK4) in biochemical assays, with a reported half-maximal inhibitory concentration (IC50) of 14.93 μM. This level of activity is sufficient to effectively suppress downstream signaling in cellular models. It has been noted to have a less potent inhibitory effect against other PAK isoforms such as PAK1, PAK5, and PAK6, providing a degree of selectivity for PAK4-centric pathway analysis.

Evidence DimensionIn Vitro Kinase Inhibition (IC50)
Target Compound Data14.93 μM (against PAK4)
Comparator Or BaselinePF-3758309: Kd = 2.7 nM (high-potency comparator); FRAX486: IC50 = 575 nM (low-potency comparator for PAK4)
Quantified DifferencePositioned in a useful mid-micromolar range, distinct from nanomolar-potency inhibitors.
ConditionsBiochemical kinase activity assay.

This specific potency allows for dose-dependent studies of the PAK4 pathway without the immediate, overwhelming off-target effects often seen with nanomolar inhibitors at higher concentrations.

Functional Cellular Efficacy: Dose-Dependent Suppression of Key Phosphoproteins in Gastric Cancer Cells

In human gastric cancer cell lines (SGC7901), treatment with LCH-7749944 leads to a quantifiable, dose-dependent decrease in the phosphorylation levels of PAK4 and its downstream effectors. At concentrations between 5 and 30 μM, the compound markedly reduces levels of phospho-PAK4, phospho-c-Src, and phospho-EGFR, confirming its mechanism of action within the intended cellular signaling cascade. This provides direct evidence of target engagement and functional pathway inhibition in a relevant cancer model.

Evidence DimensionPhosphoprotein Level Reduction (Western Blot)
Target Compound DataDramatically decreases p-PAK4, p-c-Src, and p-EGFR levels at 5-30 μM.
Comparator Or BaselineUntreated or vehicle-treated control cells showing baseline phosphorylation.
Quantified DifferenceVisually and densitometrically significant reduction in phosphorylation signal in a dose-dependent manner.
Conditions24-hour treatment of SGC7901 human gastric cancer cells.

This demonstrates that the compound is cell-permeable and effectively engages its target pathway in a complex biological system, a critical prerequisite for its use as a reliable research tool.

Handling & Formulation: High Solubility in Standard Laboratory Solvents

For practical laboratory use, LCH-7749944 exhibits high solubility in common organic solvents, facilitating the preparation of high-concentration stock solutions. It is soluble in both DMSO and Ethanol at concentrations up to 70 mg/mL (199.76 mM). The compound is insoluble in water, which is typical for this class of molecule and necessitates a solvent-based stock for preparing aqueous buffers for cell culture experiments. For in vivo work, it can be prepared as a homogeneous suspension in CMC-Na at ≥5 mg/mL.

Evidence DimensionSolubility
Target Compound Data70 mg/mL in DMSO; 70 mg/mL in Ethanol
Comparator Or BaselineInsoluble in water
Quantified DifferenceHigh solubility in standard solvents allows for flexible experimental design and minimized solvent volume in assays.
ConditionsStandard laboratory conditions for solution preparation.

High solubility in DMSO and ethanol simplifies stock solution preparation and experimental workflow, reducing the risk of compound precipitation and ensuring accurate, reproducible dosing in cellular assays.

Investigating PAK4-EGFR Crosstalk in Cancer Models

Due to its demonstrated ability to reduce EGFR phosphorylation secondary to PAK4 inhibition, LCH-7749944 is the right choice for studies designed to specifically dissect the PAK4-mediated regulation of EGFR activity. Its moderate potency allows for titratable effects on the pathway.

Dose-Response Studies of Cell Proliferation and Migration in Gastric Cancer

The compound's proven efficacy in suppressing proliferation and migration in gastric cancer cell lines, coupled with its defined IC50, makes it ideal for establishing dose-dependent effects on these phenotypes while confirming target engagement through analysis of phosphoprotein levels.

Modeling Acquired Resistance to Cisplatin

Given that PAK4 overexpression is linked to cisplatin resistance in gastric cancer, LCH-7749944 can be used as a tool to explore whether inhibiting the PAK4 pathway can re-sensitize resistant cells to cisplatin or other DNA-damaging agents.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

350.17427596 g/mol

Monoisotopic Mass

350.17427596 g/mol

Heavy Atom Count

26

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Guo Q, Su N, Zhang J, Li X, Miao Z, Wang G, Cheng M, Xu H, Cao L, Li F. PAK4 kinase-mediated SCG10 phosphorylation involved in gastric cancer metastasis. Oncogene. 2013 Jul 29. doi: 10.1038/onc.2013.296. [Epub ahead of print] PubMed PMID: 23893240.
2: Zhang J, Wang J, Guo Q, Wang Y, Zhou Y, Peng H, Cheng M, Zhao D, Li F. LCH-7749944, a novel and potent p21-activated kinase 4 inhibitor, suppresses proliferation and invasion in human gastric cancer cells. Cancer Lett. 2012 Apr 1;317(1):24-32. doi: 10.1016/j.canlet.2011.11.007. Epub 2011 Nov 13. PubMed PMID: 22085492.

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